Cas no 2680548-80-3 (Benzyl 2-(1-hydroxycyclopropyl)morpholine-4-carboxylate)
Benzyl 2-(1-hydroxycyclopropyl)morpholine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2680548-80-3
- EN300-28285112
- benzyl 2-(1-hydroxycyclopropyl)morpholine-4-carboxylate
- Benzyl 2-(1-hydroxycyclopropyl)morpholine-4-carboxylate
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- Inchi: 1S/C15H19NO4/c17-14(20-11-12-4-2-1-3-5-12)16-8-9-19-13(10-16)15(18)6-7-15/h1-5,13,18H,6-11H2
- InChI Key: SKKPJKCAQIIXSH-UHFFFAOYSA-N
- SMILES: OC1(C2CN(C(=O)OCC3C=CC=CC=3)CCO2)CC1
Computed Properties
- Exact Mass: 277.13140809g/mol
- Monoisotopic Mass: 277.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 59Ų
Benzyl 2-(1-hydroxycyclopropyl)morpholine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28285112-0.05g |
benzyl 2-(1-hydroxycyclopropyl)morpholine-4-carboxylate |
2680548-80-3 | 0.05g |
$1428.0 | 2023-05-25 | ||
| Enamine | EN300-28285112-0.1g |
benzyl 2-(1-hydroxycyclopropyl)morpholine-4-carboxylate |
2680548-80-3 | 0.1g |
$1496.0 | 2023-05-25 | ||
| Enamine | EN300-28285112-0.25g |
benzyl 2-(1-hydroxycyclopropyl)morpholine-4-carboxylate |
2680548-80-3 | 0.25g |
$1564.0 | 2023-05-25 | ||
| Enamine | EN300-28285112-0.5g |
benzyl 2-(1-hydroxycyclopropyl)morpholine-4-carboxylate |
2680548-80-3 | 0.5g |
$1632.0 | 2023-05-25 | ||
| Enamine | EN300-28285112-1.0g |
benzyl 2-(1-hydroxycyclopropyl)morpholine-4-carboxylate |
2680548-80-3 | 1g |
$1701.0 | 2023-05-25 | ||
| Enamine | EN300-28285112-2.5g |
benzyl 2-(1-hydroxycyclopropyl)morpholine-4-carboxylate |
2680548-80-3 | 2.5g |
$3332.0 | 2023-05-25 | ||
| Enamine | EN300-28285112-5.0g |
benzyl 2-(1-hydroxycyclopropyl)morpholine-4-carboxylate |
2680548-80-3 | 5g |
$4930.0 | 2023-05-25 | ||
| Enamine | EN300-28285112-10.0g |
benzyl 2-(1-hydroxycyclopropyl)morpholine-4-carboxylate |
2680548-80-3 | 10g |
$7312.0 | 2023-05-25 |
Benzyl 2-(1-hydroxycyclopropyl)morpholine-4-carboxylate Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Additional information on Benzyl 2-(1-hydroxycyclopropyl)morpholine-4-carboxylate
Benzyl 2-(1-hydroxycyclopropyl)morpholine-4-carboxylate (CAS No. 2680548-80-3): A Comprehensive Overview
Benzyl 2-(1-hydroxycyclopropyl)morpholine-4-carboxylate, identified by the CAS number 2680548-80-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a unique structural framework, which includes a cyclopropyl group and a morpholine moiety, making it a promising candidate for further exploration in drug discovery and development.
The structural complexity of Benzyl 2-(1-hydroxycyclopropyl)morpholine-4-carboxylate arises from its combination of a benzyl ester group, a cyclopropyl ring, and a morpholine ring. The presence of these functional groups suggests potential biological activities, including interactions with various biological targets. The cyclopropyl group, in particular, is known for its ability to enhance metabolic stability and bioavailability, which are crucial factors in the design of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic properties of Benzyl 2-(1-hydroxycyclopropyl)morpholine-4-carboxylate with greater accuracy. These studies indicate that the compound exhibits favorable solubility profiles and potential for oral administration, making it an attractive candidate for further preclinical and clinical investigations.
In the realm of drug discovery, the morpholine ring is a well-documented pharmacophore that has been incorporated into numerous successful drugs due to its ability to modulate biological pathways. The integration of this moiety with the cyclopropyl group in Benzyl 2-(1-hydroxycyclopropyl)morpholine-4-carboxylate may contribute to its potential efficacy against various therapeutic targets. For instance, studies have shown that morpholine derivatives can exhibit anti-inflammatory, antiviral, and anticancer properties, suggesting that this compound may have similar applications.
The benzyl ester group in the molecular structure of Benzyl 2-(1-hydroxycyclopropyl)morpholine-4-carboxylate also plays a critical role in determining its chemical behavior. Ester groups are commonly used in pharmaceuticals due to their ability to enhance drug solubility and improve pharmacokinetic profiles. Additionally, they can serve as handles for further chemical modifications, allowing researchers to fine-tune the properties of the compound for specific applications.
Current research in the field of medicinal chemistry has highlighted the importance of structural diversity in drug design. The unique combination of functional groups in Benzyl 2-(1-hydroxycyclopropyl)morpholine-4-carboxylate positions it as a valuable scaffold for developing novel therapeutic agents. By leveraging computational methods and experimental validation, scientists aim to uncover new biological activities and optimize the compound's pharmacological properties.
The synthesis of Benzyl 2-(1-hydroxycyclopropyl)morpholine-4-carboxylate presents both challenges and opportunities for synthetic chemists. The cyclopropyl group, while offering metabolic stability, can also pose synthetic hurdles due to its strained ring structure. However, recent advances in synthetic methodologies have provided new tools for constructing complex molecules like this one efficiently and with high yields.
One particularly noteworthy approach involves the use of transition metal-catalyzed reactions to construct the cyclopropyl moiety. These reactions often provide a straightforward route to introduce cyclopropane units into organic molecules while maintaining high selectivity and minimizing side products. Such methodologies are essential for achieving the precise molecular architecture required for optimal biological activity.
The role of computational chemistry in understanding the behavior of complex molecules like Benzyl 2-(1-hydroxycyclopropyl)morpholine-4-carboxylate cannot be overstated. Advanced computational techniques allow researchers to predict how these compounds will interact with biological targets at the molecular level. This information is crucial for designing experiments that will validate or refute hypotheses about their potential therapeutic applications.
In conclusion, Benzyl 2-(1-hydroxycyclopropyl)morpholine-4-carboxylate (CAS No. 2680548-80-3) represents an exciting area of research with significant potential in pharmaceutical development. Its unique structural features and predicted pharmacological properties make it a compelling candidate for further investigation. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine.
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